Phenol, 2,4-dinitro-6-nonyl-
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Overview
Description
2,4-Dinitro-6-nonylphenol is an organic compound with the molecular formula C15H22N2O5. It is a derivative of phenol, characterized by the presence of two nitro groups at the 2 and 4 positions and a nonyl group at the 6 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-nonylphenol typically involves the nitration of nonylphenol. The reaction is carried out using a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the 2 and 4 positions .
Industrial Production Methods
Industrial production of 2,4-Dinitro-6-nonylphenol follows similar synthetic routes but on a larger scale. The process involves the continuous addition of nonylphenol to the nitrating mixture under controlled conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-6-nonylphenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions.
Major Products Formed
Oxidation: Formation of dinitroaniline derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of esters or ethers depending on the substituents used.
Scientific Research Applications
2,4-Dinitro-6-nonylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug development and as a biochemical tool.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dinitro-6-nonylphenol involves its interaction with cellular components. The compound is known to uncouple oxidative phosphorylation in mitochondria, leading to a decrease in ATP production and an increase in heat generation. This effect is due to the disruption of the proton gradient across the mitochondrial membrane .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Similar structure but lacks the nonyl group.
2,4-Dinitroanisole: Contains a methoxy group instead of a hydroxyl group.
2,4-Dinitro-6-sec-butylphenol: Contains a sec-butyl group instead of a nonyl group
Uniqueness
2,4-Dinitro-6-nonylphenol is unique due to the presence of the nonyl group, which imparts distinct physical and chemical properties. This structural difference influences its solubility, reactivity, and interaction with biological systems, making it a valuable compound for specific applications .
Properties
CAS No. |
4099-67-6 |
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Molecular Formula |
C15H22N2O5 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2,4-dinitro-6-nonylphenol |
InChI |
InChI=1S/C15H22N2O5/c1-2-3-4-5-6-7-8-9-12-10-13(16(19)20)11-14(15(12)18)17(21)22/h10-11,18H,2-9H2,1H3 |
InChI Key |
HQSOWTFKIVOSPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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